4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6Cl2N4. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to a halt in the G1/S transition of the cell cycle, preventing DNA replication and, consequently, cell division .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in the growth of tumor cells, making it a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The interaction involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity. This inhibition is significant in the context of cancer research, as CDK2 is a key regulator of cell division.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells . It influences cell function by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Furthermore, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and downregulating anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative effects on cancer cells for several days. Prolonged exposure can lead to adaptive responses in cells, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can have different biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and tumor tissues. Its localization and accumulation in these tissues are critical for its therapeutic effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 effectively. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) for cancer therapy.
Biological Studies: The compound is employed in studying cell cycle regulation and apoptosis due to its inhibitory effects on CDKs.
Chemical Biology: It serves as a tool compound for probing biological pathways involving pyrazolo[3,4-d]pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of two chlorine atoms and two methyl groups enhances its binding affinity and selectivity towards CDKs .
Properties
IUPAC Name |
4,6-dichloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCTFDIXXYZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657094 | |
Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072895-86-3 | |
Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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